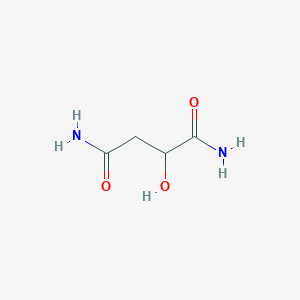

2-Hydroxybutanediamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybutanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNXTHOOAGYMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304413 | |

| Record name | 2-hydroxybutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4387-09-1 | |

| Record name | Malamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004387091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxybutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9FCL3T8WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydroxybutanediamide

Conventional Chemical Synthesis Routes

Traditional organic synthesis provides foundational methods for the preparation of 2-hydroxybutanediamide, primarily through reactions involving functional group transformations of suitable precursor molecules.

Butyrolactone-based Amidation Reactions

While γ-butyrolactone is a common precursor for various butyric acid derivatives, its direct application to the synthesis of this compound is not extensively documented in publicly available scientific literature. Theoretical pathways could involve the amidation of a 2-hydroxy-γ-butyrolactone precursor. This would necessitate the initial synthesis of the hydroxylated lactone, followed by a ring-opening amidation with ammonia (B1221849) or a protected amine. The reactivity of the hydroxyl group would likely require a protection-deprotection sequence to achieve the desired diamide (B1670390).

Condensation Reactions with Precursor Molecules

A more direct and well-documented approach involves the condensation of 2-hydroxysuccinic acid, also known as malic acid, or its ester derivatives with an aminating agent. This method leverages the two carboxylic acid functionalities of the precursor to form the corresponding diamide.

A notable example of this approach is the synthesis of N-substituted derivatives of this compound. For instance, the reaction of 2-hydroxysuccinic acid with primary amines in the presence of a catalyst can yield the corresponding N,N'-disubstituted 2-hydroxybutanediamides. A specific reported synthesis involves the reaction of malic acid with n-octylamine to produce 2-hydroxy-N1,N4-dioctylsuccinamide. nih.gov This reaction is typically carried out at elevated temperatures in a suitable solvent, such as o-xylene, and can be catalyzed by a Lewis acid like niobium pentoxide (Nb₂O₅). nih.gov

The general reaction scheme for the synthesis of a diamide from a dicarboxylic acid and an amine is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Dicarboxylic Acid | Amine | Lewis Acid | Diamide |

In the context of this compound, the specific reactants would be 2-hydroxysuccinic acid and ammonia. The reaction conditions would likely need to be optimized to favor diamide formation over potential side reactions involving the hydroxyl group.

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. Enzymes, particularly lipases, have demonstrated efficacy in the formation of amide bonds under mild reaction conditions.

Biocatalytic Modifications of Hydroxybutyric Acid Derivatives

The enzymatic synthesis of amides and their derivatives from hydroxy acids is an area of active research. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze the amidation of esters and carboxylic acids. nih.govacs.org This enzymatic approach can be applied to the synthesis of hydroxyamides, offering high chemoselectivity and stereoselectivity. nih.gov

For the synthesis of this compound, a potential biocatalytic route would involve the lipase-catalyzed ammonolysis of a diester of 2-hydroxysuccinic acid. In this process, the enzyme would facilitate the reaction between the ester groups and ammonia to form the diamide. The use of immobilized enzymes can simplify product purification and catalyst recycling, enhancing the sustainability of the process. nih.gov

The general principle of lipase-catalyzed amidation is outlined in the following table:

| Substrate | Amine Source | Enzyme | Product |

| Carboxylic Acid/Ester | Ammonia/Amine | Lipase | Amide |

Research has also explored the synthesis of poly(ester-amide)s using lipase-catalyzed polycondensation of monomers derived from hydroxy acids and amino acids, such as aspartic acid. rsc.org This demonstrates the versatility of lipases in forming amide bonds in the presence of hydroxyl groups, a key feature for the synthesis of this compound.

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency and reduce the environmental footprint of chemical syntheses, advanced strategies such as one-pot reactions are increasingly being developed.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource, and waste reduction. For the synthesis of this compound, a one-pot approach could involve the in-situ activation of 2-hydroxysuccinic acid followed by amidation.

Several reagents are known to facilitate the direct amidation of carboxylic acids. For instance, the use of thionyl chloride (SOCl₂) can activate the carboxylic acid groups to form acyl chlorides, which then readily react with amines to form amides in a one-pot procedure. rsc.org This method has been shown to be effective for a range of carboxylic acids and amines, including N-protected α-amino acids, with good yields. rsc.org

Another one-pot methodology involves the use of fluorinating reagents like Deoxo-Fluor to activate the carboxylic acid for subsequent amidation. nih.gov These methods are generally mild and efficient, making them attractive for the synthesis of complex molecules. The application of such one-pot strategies to the synthesis of this compound from 2-hydroxysuccinic acid and an ammonia source could provide a streamlined and efficient route to the target compound. The integration of biocatalysis with chemocatalysis in a one-pot process is also an emerging area that could offer novel and sustainable pathways to amide bond formation. nih.govresearchgate.net

Control of Reaction Parameters: pH, Temperature, and Catalyst Selection

The synthesis of this compound would likely involve the amidation of a precursor such as malic acid or its derivatives. The success of such a synthesis hinges on the precise control of several key reaction parameters.

Temperature: Temperature plays a significant role in the reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as dehydration or decomposition of the starting materials or the product, especially given the presence of a hydroxyl group in this compound. Optimization of the reaction temperature is therefore essential to achieve a high yield and purity of the desired product. The ideal temperature would be high enough to drive the reaction to completion in a reasonable timeframe but low enough to prevent degradation.

Catalyst Selection: The choice of catalyst is pivotal in modern organic synthesis for enhancing reaction rates and selectivity. For the amidation reaction to form this compound, various catalysts could be considered. These can range from traditional acid or base catalysts to more sophisticated coupling agents. The selection of a suitable catalyst would depend on the specific synthetic route chosen. For instance, if starting from a carboxylic acid and an amine, a carbodiimide-based coupling agent could be employed. Alternatively, enzymatic catalysis offers a green and highly selective approach, although specific enzymes for the synthesis of this compound would need to be identified and optimized.

The following table outlines hypothetical reaction parameters that would require experimental optimization for the synthesis of this compound.

| Parameter | Range for Optimization | Rationale |

| pH | 6 - 9 | To balance the nucleophilicity of the amine and the reactivity of the carboxylic acid, while minimizing hydrolysis. |

| Temperature (°C) | 25 - 100 | To achieve a reasonable reaction rate without causing thermal degradation of the product or starting materials. |

| Catalyst | Carbodiimides, Boronic acids, Enzymes | To facilitate amide bond formation with high efficiency and selectivity. The choice depends on the specific reactants and desired reaction conditions. |

Application of Continuous Flow Reactors for Scalable Synthesis

For the scalable and efficient production of this compound, continuous flow chemistry presents a promising alternative to traditional batch processing. Continuous flow reactors offer several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward automation and scale-up.

In a continuous flow setup for the synthesis of this compound, streams of the reactants would be continuously pumped and mixed, passing through a heated reaction coil or a packed-bed reactor containing a solid-supported catalyst. The residence time in the reactor, which is equivalent to the reaction time in a batch process, can be precisely controlled by adjusting the flow rate and the reactor volume. This level of control allows for the rapid optimization of reaction conditions to maximize yield and minimize by-product formation.

The table below illustrates a conceptual comparison of batch versus continuous flow synthesis for the production of this compound.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time or "numbering-up" reactors |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring efficiency | Enhanced due to small diffusion distances |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

| Product Consistency | Can vary from batch to batch | High consistency and reproducibility |

Chemical Reactivity and Transformations of 2 Hydroxybutanediamide

Oxidation Reactions

The oxidation of 2-hydroxybutanediamide primarily targets the secondary hydroxyl group, converting it into a ketone. This transformation is a key step in the synthesis of α-keto amides, which are valuable motifs in medicinal chemistry and organic synthesis. acs.orgorganic-chemistry.org

The oxidation of the hydroxyl group in this compound yields 2-oxobutanamide. This conversion can be achieved using various oxidizing agents. Modern synthetic methods often employ transition-metal-free approaches that offer high chemoselectivity and functional group tolerance. acs.orgorganic-chemistry.org For instance, a strategy involving the activation of the amide with an agent like triflic anhydride (B1165640), followed by the introduction of an oxidant, can effectively produce the corresponding α-keto amide. acs.org

The general mechanism for the oxidation of α-hydroxy acids, a related class of compounds, often involves the formation of an intermediate that facilitates the removal of a hydride ion. derpharmachemica.com While the specific conditions can vary, the fundamental transformation involves the conversion of the C-OH bond to a C=O bond.

Table 1: Overview of Oxidation Conditions for α-Hydroxy Amides

| Oxidant System | Key Features | Product | Reference |

|---|---|---|---|

| Triflic Anhydride / Oxidant | Transition-metal-free, chemoselective | α-Keto Amide | acs.org |

Reduction Reactions

The amide functional groups in this compound are susceptible to reduction, typically yielding amines. This transformation is fundamental in organic chemistry for synthesizing amines from carboxylic acid derivatives. libretexts.orgwikipedia.org

The reduction of the two amide groups in this compound would lead to the formation of 2-hydroxybutane-1,4-diamine. Strong reducing agents are required for this transformation because amides are among the least reactive carboxylic acid derivatives. chemistrysteps.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose, effectively converting the amide carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.orgwikipedia.orgmasterorganicchemistry.com

The mechanism of amide reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgchemistrysteps.com This is followed by a series of steps where the oxygen atom is ultimately eliminated, and a second hydride adds to the resulting iminium ion intermediate to form the amine. chemistrysteps.commasterorganicchemistry.comyoutube.com Alternative, milder, and more selective methods using silanes in combination with catalysts have also been developed. researchgate.netorganic-chemistry.org

Table 2: Common Reagents for Amide Reduction

| Reagent | Substrate | Product | Key Characteristics | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary, Secondary, Tertiary Amides | Amines | Powerful, non-selective reducing agent. | libretexts.orgwikipedia.orgmasterorganicchemistry.com |

| Borane (BH₃) | Amides | Amines | Can be more selective than LiAlH₄. | organic-synthesis.com |

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can be replaced by various nucleophiles. However, the hydroxyl group is inherently a poor leaving group, and therefore, its direct substitution is challenging. libretexts.orglibretexts.org Activation of the hydroxyl group is typically required to convert it into a better leaving group, such as a tosylate, mesylate, or simply by protonation in a strong acidic medium. libretexts.orgmsu.edu

A notable direct substitution method involves the use of a Lewis acid like titanium tetrachloride (TiCl₄) to mediate the amination of α-hydroxy amides. nih.gov This protocol allows for the direct replacement of the hydroxyl group with a variety of amine nucleophiles under mild conditions. This reaction is particularly significant as it provides a direct route to α-amino amides, which are important structures in many pharmaceutical compounds. nih.gov The reaction is believed to proceed through the formation of a carbocation intermediate, which is then attacked by the amine nucleophile. nih.gov

Table 3: Methods for Nucleophilic Substitution of Hydroxyl Groups

| Method | Reagent/Catalyst | Nucleophile | Key Features | Reference |

|---|---|---|---|---|

| Activation and Substitution | Sulfonyl chlorides (e.g., TsCl), then Nucleophile | Various (e.g., halides, azide) | Two-step process, forms a stable sulfonate ester intermediate. | libretexts.orgvanderbilt.edu |

Other Characteristic Functional Group Transformations

Beyond the primary reactions of oxidation, reduction, and substitution, the functional groups of this compound can undergo other characteristic transformations. These interconversions are fundamental in synthetic organic chemistry for creating diverse molecular architectures. organic-synthesis.comsolubilityofthings.comimperial.ac.uk

Amide Hydrolysis: The amide groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.org Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. Basic hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction would convert this compound into 2-hydroxysuccinic acid (malic acid).

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form an ester. This reaction, particularly with a carboxylic acid, is known as Fischer esterification and is typically catalyzed by an acid. libretexts.org This would result in the formation of an ester at the C2 position of the butanediamide backbone.

Dehydration: Under certain conditions, elimination of the hydroxyl group and a proton from an adjacent carbon could lead to the formation of an alkene. However, given the presence of the amide groups, this reaction might be complex and could be accompanied by other transformations.

These transformations highlight the synthetic utility of this compound as a building block for a variety of other chemical structures.

Derivatives and Analogs of 2 Hydroxybutanediamide: Synthesis and Structural Diversity

General Strategies for Hydroxybutanamide Derivative Synthesis

The generation of 2-hydroxybutanediamide derivatives is achieved through several synthetic routes, with two prominent strategies being the ring opening of N-substituted succinimides and the synthesis of hydroxamic acid-based analogs. These methods offer flexibility in introducing a variety of substituents, allowing for the fine-tuning of the molecule's properties.

N-Substituted Succinimide (B58015) Ring Opening Approaches

A novel and efficient method for the synthesis of N-hydroxybutanamide derivatives involves the ring opening of N-substituted succinimides. This two-step approach commences with the synthesis of an N-substituted succinimide, which is typically achieved by the acylation of a primary amine or carboxylic acid hydrazide with succinic anhydride (B1165640), followed by a cyclodehydration reaction. nih.goveurekaselect.com A universal method for this initial step involves the reaction of succinic anhydride with amines in chloroform (B151607) in the presence of a polyphosphate ester. eurekaselect.com

The subsequent and crucial step is the treatment of the N-substituted succinimide with an aqueous solution of hydroxylamine (B1172632). eurekaselect.com This reaction proceeds through the opening of the imide ring, yielding the desired N-hydroxybutanediamide derivative. nih.goveurekaselect.com A key condition for the successful ring opening is that the pKa of the initial amine used for the imide synthesis must be less than or equal to the pKa of hydroxylamine. nih.gov This method is advantageous due to its simplicity, mild reaction conditions, and the ability to generate a broad spectrum of new hydroxamic acids without the need for extensive purification procedures. nih.goveurekaselect.com

| Starting Material | Reagents and Conditions | Product | Reference |

| Amine or Carboxylic Acid Hydrazide | 1. Succinic Anhydride, Polyphosphate Ester, Chloroform | N-Substituted Succinimide | eurekaselect.com |

| N-Substituted Succinimide | 2. Aqueous Hydroxylamine | N-Hydroxybutanediamide Derivative | nih.goveurekaselect.com |

Synthesis of Hydroxamic Acid-Based Derivatives

Hydroxamic acid-based derivatives of this compound are of significant interest due to their well-established roles as inhibitors of various enzymes, particularly metalloproteinases. nih.gov The synthesis of these derivatives often leverages the hydroxamic acid functional group's ability to chelate metal ions within the active sites of these enzymes.

General synthetic approaches to hydroxamic acids often involve the reaction of carboxylic acids or their activated forms (such as esters or acyl chlorides) with hydroxylamine or its derivatives. nih.gov A recently developed, simpler method for synthesizing N-hydroxybutanamide derivatives involves treating N-substituted succinimides with an aqueous solution of hydroxylamine at room temperature for a short duration, typically no longer than one hour, without the need for any additives. nih.gov This one-step synthesis offers a direct route to a variety of hydroxamic acid structures with potential biological activity. nih.gov

Specific Classes of Synthesized Derivatives

Building upon general synthetic strategies, researchers have developed specific classes of this compound derivatives with tailored functionalities for targeted biological applications. These include quinone-containing structures, complex N-arylalkyl derivatives, and compounds specifically designed for enzyme inhibition studies.

Synthesis of 4-(p-quinonyl)-2-hydroxybutanamide and Related Structures

While specific synthetic routes for 4-(p-quinonyl)-2-hydroxybutanediamide were not extensively detailed in the provided search results, general methods for the synthesis of hydroxyquinones can be informative. A widely applicable method for preparing a hydroxyquinone moiety is the Thiele-Winter acetoxylation. This process involves the reaction of a 1,4- or 1,2-quinone derivative with acetic anhydride in the presence of an acidic catalyst to form a triacetoxy derivative. Subsequent hydrolysis under acidic or basic conditions yields the corresponding hydroxyhydroquinone, which can then be oxidized to the desired hydroxyquinone.

Another approach involves the direct arylation of hydroxyquinones. For instance, lawsone (2-hydroxy-1,4-naphthoquinone) can be arylated using diazonium salts under alkaline conditions. More recently, the reaction of substituted lawsone derivatives with o-fluoronitrobenzenes has been shown to yield 2-hydroxy-3-(2-nitroaryl)-1,4-naphthoquinones, which can be further modified. These general strategies for synthesizing substituted hydroxyquinones could potentially be adapted for the synthesis of 4-(p-quinonyl)-2-hydroxybutanamide.

Preparation of N-Arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide Derivatives

The synthesis of N-Arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives involves multi-step procedures. A general and effective preparative method for a related class of compounds, N-(arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides, has been established. This method involves the amidation of alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates with arylalkylamines in boiling xylene, which proceeds with good yield and purity. nih.gov

For the synthesis of N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides, a common route involves the initial reaction of an arylpiperazine with 4-nitrophenylacetic acid in the presence of a coupling agent like propylphosphonic acid anhydride (PPAA). The resulting amide is then reduced, for example with diborane, to yield 1-(4-nitrophenethyl)-4-arylpiperazine. Subsequent reduction of the nitro group, often using Raney nickel and hydrazine (B178648), provides the corresponding aniline (B41778) derivative. Finally, coupling of this aniline with a desired carboxylic acid, again using a coupling agent like PPAA, furnishes the target N-arylalkyl-piperazine derivative. scispace.com

| Intermediate | Reagents and Conditions | Product | Reference |

| Arylpiperazine and 4-nitrophenylacetic acid | PPAA, Et3N, DMF | N-(4-nitrophenylacetyl)arylpiperazine | scispace.com |

| N-(4-nitrophenylacetyl)arylpiperazine | B2H6, THF | 1-(4-nitrophenethyl)-4-arylpiperazine | scispace.com |

| 1-(4-nitrophenethyl)-4-arylpiperazine | Raney Ni, Hydrazine, EtOH | 4-(2-(4-arylpiperazin-1-yl)ethyl)aniline | scispace.com |

| 4-(2-(4-arylpiperazin-1-yl)ethyl)aniline and Carboxylic Acid | PPAA, Et3N, DMF | N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamide | scispace.com |

Generation of N-Hydroxybutanamide Derivatives for Enzyme Inhibition Research

A significant focus in the synthesis of this compound derivatives has been the development of potent enzyme inhibitors, particularly for matrix metalloproteinases (MMPs). nih.govnih.gov The N-hydroxybutanamide fragment is a common feature in many metalloenzyme inhibitors, including established MMP inhibitors like batimastat. nih.gov

A novel method utilizing the ring opening of N-substituted succinimides has been successfully employed to synthesize new N-hydroxybutanamide derivatives for MMP inhibition studies. nih.gov For example, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, synthesized via this route, demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the low micromolar range (1–1.5 μM). nih.gov This synthetic approach has proven effective for creating biologically active compounds with potential as leads for the development of new MMP inhibitors. nih.gov

Deferrioxamine B (DFO) and Related Siderophore Scaffolds

Deferrioxamine B (DFO), a hexadentate siderophore produced by Streptomyces pilosus, is a clinically significant iron-chelating agent. sahmri.org.au Its structure consists of repeating units of N-hydroxy-N-succinyl-cadaverine, effectively incorporating a derivative of the this compound moiety within its hydroxamate functional groups, which are crucial for its iron-binding capability. nih.govresearchgate.net

The total synthesis of DFO and its analogs relies on the construction of its characteristic hydroxamate linkages. While not starting directly from this compound, synthetic strategies invariably involve the coupling of a succinic acid derivative (a butanedioic acid structure) with a protected N-hydroxylamine, such as a derivative of N-hydroxycadaverine.

The biosynthesis of DFO follows a pathway independent of nonribosomal peptide synthetases (NRPS). researchgate.net It involves enzymes such as a lysine (B10760008) decarboxylase to produce cadaverine, an N-hydroxylase, and an ATP-utilizing synthetase (NIS) that facilitates the transfer of succinyl residues to N-hydroxycadaverine. researchgate.netmdpi.com Precursor-directed biosynthesis (PDB) has also been utilized, where non-native diamine substrates are introduced into the culture medium of Streptomyces pilosus to compete with the native cadaverine, leading to the generation of novel DFO analogs. sahmri.org.aunih.gov

| Precursor/Intermediate | Role in Synthesis | Synthetic Approach |

| Succinic Anhydride | Source of the butanedioyl backbone for the hydroxamate group | Chemical Synthesis |

| N-hydroxycadaverine derivatives | Provides the hydroxylamine and the pentanediamine (B8596099) spacer | Chemical Synthesis |

| tert-butyl (5-((benzyloxy)amino)pentyl)carbamate | Protected N-hydroxycadaverine precursor | Chemical Synthesis |

| 4-((benzyloxy)(5-((tert-butoxycarbonyl)amino)pentyl)amino)-4-oxobutanoic acid | Key monomer for chain elongation | Chemical Synthesis |

| Lysine / Cadaverine | Native precursor for the diamine spacer | Biosynthesis / PDB |

Modular synthesis has emerged as a powerful strategy for creating a diverse range of DFO analogs with tailored properties, particularly for chelating other metals like Zirconium-89 (B1202518) ([⁸⁹Zr]Zr⁴⁺) for PET imaging. nih.govnih.gov These methods often employ solid-phase synthesis techniques, which streamline the process of purification and allow for combinatorial approaches. nih.govresearchgate.net

In one approach, pseudopeptidic analogues of DFO are assembled from modules such as Ornithine-β-Alanine (Orn-β-Ala) and Lysine-β-Alanine (Lys-β-Ala). nih.gov This allows for precise control over the spacing between the hydroxamate groups, which has been shown to be a critical parameter for optimizing the stability of the resulting metal complexes. nih.govnih.gov Solid-phase peptide synthesis (SPPS) protocols have been developed to construct isopeptidic DFO (ipDFO) derivatives. nih.govresearchgate.net This method involves attaching a precursor to a solid resin and sequentially adding building blocks, significantly reducing the workload compared to solution-phase synthesis. researchgate.net These modular strategies facilitate the creation of both hexadentate and octadentate chelators and allow for the incorporation of "clickable" moieties for easy conjugation to biomolecules. nih.govresearchgate.net

| Synthesis Approach | Key Features | Example Analogs |

| Modular Solution-Phase | Stepwise coupling of pre-formed monomer units. nih.govnih.gov | DFO, Linear and macrocyclic analogs. acs.org |

| Precursor-Directed Biosynthesis (PDB) | Augmenting culture media with non-native precursors. sahmri.org.au | Analogs with alkene, fluorine, or ether groups. sahmri.org.au |

| Solid-Phase Synthesis (SPS) | Stepwise assembly of building blocks on a resin support. nih.govresearchgate.net | Isopeptidic DFO* (ipDFO), AZA-ipDFO. researchgate.net |

A variety of spectroscopic techniques are essential for confirming the structure of DFO and its analogs, with a particular focus on characterizing the hydroxamate groups responsible for iron chelation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups in DFO. nih.govacs.org The spectra show characteristic absorption bands for secondary amide and hydroxamate groups. Studies combining thermal and pH treatments have shown that these groups are the most sensitive to thermal degradation. nih.govacs.org Analysis of the spectra also reveals that the compact and rigid structure of the iron-bound form, ferrioxamine B, is maintained by strong intramolecular hydrogen bonds. nih.govacs.org

UV-Visible (UV-Vis) Spectroscopy: The formation of the DFO-iron(III) complex (ferrioxamine B) results in a distinct orange-red color, which can be quantified using UV-Vis spectroscopy. mdpi.comnih.gov The complex exhibits a characteristic absorption maximum around 425-430 nm, allowing for the study of complexation equilibria and stability. mdpi.comnih.gov

| Spectroscopic Method | Information Obtained | Key Findings for DFO/Hydroxamates |

| FTIR | Identification of functional groups, hydrogen bonding. nih.govacs.org | Confirms presence of amide and hydroxamate groups; shows structural rigidity in the iron complex. nih.govacs.org |

| NMR | Detailed molecular structure and connectivity. acs.org | Elucidates the chemical structure of the siderophore backbone. nih.gov |

| UV-Vis | Metal-ligand complex formation and stoichiometry. mdpi.com | Characteristic absorption peak at ~425 nm for the Fe(III)-DFO complex. nih.gov |

Complex Peptide-Based Derivatives (e.g., Hypeptin)

Beyond the linear scaffolds of siderophores like DFO, the structural motif of a hydroxylated butanediamide is also found in more complex peptide-based natural products. Hypeptin, a cyclodepsipeptide antibiotic, is a prime example. researchgate.netnih.govimmunosensation.de

Hypeptin's biosynthesis is directed by a nonribosomal peptide synthetase (NRPS) assembly line. researchgate.net A key feature of its structure is the presence of several β-hydroxylated amino acid residues. Analysis of the hypeptin biosynthetic gene cluster revealed two specific hydroxylase enzymes, HynC and HynE. researchgate.net These enzymes are responsible for the stereoselective β-hydroxylation of amino acid building blocks while they are bound to the NRPS. researchgate.netresearchgate.net

One of the hydroxylated building blocks incorporated into Hypeptin is 3-hydroxyasparagine (B232136) (Has). researchgate.net Asparagine is the amide of aspartic acid (aminobutanedioic acid), making 3-hydroxyasparagine a direct structural analog of a hydroxylated butanediamide derivative. In vitro assays confirmed the activity of the hydroxylase HynE, which converts L-asparagine into 3-hydroxyasparagine during the peptide's assembly. researchgate.net This biosynthetic strategy highlights nature's modular approach to generating structural diversity and incorporating functional groups essential for biological activity.

| Compound | Structural Class | Relevant Moiety | Biosynthetic Machinery |

| Hypeptin | Cyclodepsipeptide | 3-Hydroxyasparagine | Nonribosomal Peptide Synthetase (NRPS) and dedicated hydroxylases (HynC, HynE). researchgate.net |

Spectroscopic and Advanced Analytical Characterization of 2 Hydroxybutanediamide and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of 2-hydroxybutanediamide in various samples. pharmaguideline.com Due to the polar nature of this compound, specialized HPLC methods are often employed to achieve adequate retention and separation from impurities. sepscience.com

Reversed-Phase (RP) HPLC: While challenging, RP-HPLC methods can be developed. These methods typically use a polar mobile phase with a non-polar stationary phase (like C18). ijpsjournal.com For highly polar compounds like this compound, which may exhibit poor retention on traditional C18 columns, polar-embedded or polar-endcapped columns can be utilized. chromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred alternative for very polar compounds. nih.gov This technique uses a polar stationary phase (such as silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov This combination facilitates the retention of hydrophilic analytes. For this compound, an amide-based HILIC column can be particularly effective, offering enhanced retention and separation. chromatographyonline.comhawachhplccolumn.com

Method validation is a critical aspect of quantitative HPLC analysis, ensuring the reliability of the results. pharmaguideline.com Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov For amide compounds, validated HPLC methods have demonstrated excellent linearity with correlation coefficients often exceeding 0.998 and good precision with relative standard deviations (RSD) below 5%. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | HILIC Method | Reversed-Phase Method |

|---|---|---|

| Column | XBridge BEH Amide XP, 2.5 µm | Polar-Embedded C18 |

| Mobile Phase | Acetonitrile/Ammonium Formate Buffer | Water/Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm |

| Injection Volume | 5-20 µL | 10 µL |

| Column Temp. | 30°C | Ambient |

| Expected Retention | Good retention and separation | Low retention, may require ion-pairing |

This table provides typical starting conditions that would require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the chiral center (C2), the methylene (B1212753) protons (C3), and the amide (NH₂) and hydroxyl (OH) protons. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, provide information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon signal provides insight into its functional group and hybridization. For this compound, four distinct carbon signals would be expected, corresponding to the two carbonyl carbons of the amide groups, the carbon bearing the hydroxyl group, and the methylene carbon.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

Table 2: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| **C1 (CONH₂) ** | - | ~173-176 |

| C2 (CH-OH) | ~4.2-4.4 (triplet) | ~68-72 |

| **C3 (CH₂) ** | ~2.5-2.7 (doublet) | ~38-42 |

| **C4 (CONH₂) ** | - | ~175-178 |

| -OH | Broad singlet, variable | - |

| -NH₂ (C1) | Two broad singlets, variable | - |

| -NH₂ (C4) | Two broad singlets, variable | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. msu.edu The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

The key functional groups in this compound and their characteristic IR absorptions are:

O-H Stretch (Hydroxyl Group): A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org

N-H Stretch (Amide Group): Primary amides typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. libretexts.org

C-H Stretch (Alkane): Absorptions corresponding to the stretching of C-H single bonds will appear in the 2850-2950 cm⁻¹ range. libretexts.org

C=O Stretch (Amide I Band): A very strong and sharp absorption band for the carbonyl group stretch is expected between 1630 and 1690 cm⁻¹. masterorganicchemistry.com This is one of the most characteristic peaks in the spectrum.

N-H Bend (Amide II Band): This band, resulting from the bending of the N-H bond, typically appears around 1550-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Amide | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Alkane | C-H stretch | 2850 - 2950 | Medium to Weak |

| Amide (Amide I) | C=O stretch | 1630 - 1690 | Strong, Sharp |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass of the intact molecule after losing one electron. shimadzu.comlibretexts.org For this compound (C₄H₈N₂O₃), the calculated molecular weight is approximately 132.12 g/mol . nih.gov Therefore, the molecular ion peak (M⁺) would be expected at an m/z of 132. The exact mass, as determined by high-resolution mass spectrometry (HRMS), would be 132.0535 Da. nih.gov

Fragmentation Analysis: The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint that can aid in structural confirmation. Common fragmentation pathways for a molecule like this compound include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the hydroxyl group or the amide carbonyls. libretexts.org

Loss of Water (Dehydration): Elimination of an H₂O molecule (mass loss of 18 amu) from the hydroxyl group, particularly common in alcohols. libretexts.org

Loss of Ammonia (B1221849): Elimination of an NH₃ molecule (mass loss of 17 amu) from one of the amide groups.

Loss of Amide Groups: Cleavage resulting in the loss of CONH₂ (mass of 44 amu).

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 132 | [C₄H₈N₂O₃]⁺ | Molecular Ion (M⁺) |

| 115 | [C₄H₅N₂O₂]⁺ | NH₃ (Ammonia) |

| 114 | [C₄H₆N₂O₂]⁺ | H₂O (Water) |

| 88 | [C₃H₆NO₂]⁺ | CONH₂ |

| 74 | [C₂H₄NO₂]⁺ | CH₂CONH₂ |

| 45 | [C₂H₅O]⁺ | C₂H₃N₂O₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Stability and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule.

For this compound, the primary chromophores (light-absorbing groups) are the amide carbonyl (C=O) groups. Simple, non-conjugated amides typically exhibit a weak n → π* transition at a wavelength (λmax) around 210-220 nm. Due to the lack of extensive conjugation, this compound is not expected to absorb strongly in the near-UV or visible range. The primary absorption will be in the far-UV region.

While not ideal for primary characterization due to the low wavelength of absorption and potential for interference, UV-Vis spectroscopy can be a valuable tool for:

Quantitative Analysis: If a sufficiently pure sample is available and a sensitive spectrophotometer is used, the absorbance at λmax can be used for concentration determination according to the Beer-Lambert law. This is often employed as a detection method in HPLC.

Stability Studies: Degradation of this compound, which might lead to the formation of new chromophores (e.g., through oxidation or elimination reactions creating double bonds), can be monitored by observing changes in the UV-Vis spectrum over time, such as the appearance of new absorption bands at longer wavelengths.

Reaction Monitoring: Chemical reactions involving the modification of the amide or hydroxyl groups can be followed by monitoring the disappearance of the reactant's absorbance or the appearance of a new chromophore in the product.

Table 5: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Transition Type | Notes |

|---|---|---|---|

| λmax | ~210-220 nm | n → π* | Weak absorption, located in the far-UV range. |

| Molar Absorptivity (ε) | Low | - | Indicates a low probability of this electronic transition. |

Advanced Chromatographic Methods for Complex Mixture Separation and Isolation

Beyond standard HPLC, several advanced chromatographic techniques are available for the challenging separation and isolation of this compound and its derivatives, especially from complex matrices or for resolving stereoisomers.

Chiral Chromatography: Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers (R and S forms). Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatographic methods. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. Polysaccharide-based CSPs are commonly used for separating chiral amides. nih.govoup.com

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. selvita.comchiraltech.com It is particularly well-suited for chiral separations on polysaccharide-based CSPs. nih.gov SFC offers advantages over HPLC, including faster separations, reduced organic solvent consumption (making it a "greener" technique), and lower viscosity, which allows for higher flow rates. selvita.comchiraltech.com It has proven effective for the baseline separation of various chiral amides. nih.gov

Hyphenated Techniques (LC-MS): Combining liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. As the separated components elute from the LC column, they are directly introduced into the mass spectrometer. This allows for the simultaneous determination of retention time and mass-to-charge ratio, providing a high degree of confidence in peak identification, even in complex mixtures. HILIC-MS is particularly powerful for analyzing polar compounds like this compound. hawachhplccolumn.com

Table 6: Comparison of Advanced Chromatographic Methods

| Technique | Principle | Application for this compound | Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Separation and quantification of R and S enantiomers. | Direct resolution of stereoisomers. |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase. | Chiral and achiral separations. | Fast, efficient, reduced solvent use, ideal for preparative scale. selvita.com |

| LC-MS | Couples the separation power of LC with the detection power of MS. | Identification and quantification in complex mixtures (e.g., biological samples). | High sensitivity and selectivity; provides molecular weight information. |

Biological and Biochemical Research Applications of 2 Hydroxybutanediamide and Its Derivatives Excluding Clinical/human Studies

Enzyme Inhibition and Modulation Studies

Derivatives of 2-hydroxybutanediamide, particularly those featuring a hydroxamic acid group (N-hydroxyamide), are well-documented as potent inhibitors of various enzymes. This inhibitory capacity is central to their application in biochemical research, allowing scientists to probe enzyme function, validate therapeutic targets, and develop lead structures for further investigation.

Inhibition of Matrix Metalloproteinases (MMPs) by N-Hydroxybutanamide Derivatives

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). acs.org Their activity is tightly regulated, and an imbalance is associated with various physiological and pathological processes. acs.org Hydroxamic acid derivatives, including those built on an N-hydroxybutanamide scaffold, are recognized inhibitors of MMPs. sigmaaldrich.com

Recent research has focused on synthesizing novel N-hydroxybutanamide derivatives to explore their MMP inhibitory potential. In one study, a series of new compounds were synthesized using an N-substituted succinimide (B58015) ring-opening method. sigmaaldrich.comnih.gov The inhibitory activity of these derivatives was evaluated against several MMPs, including MMP-2, MMP-9, and MMP-14, which are known to play roles in cancer invasion and angiogenesis. acs.orgsigmaaldrich.com

One notable compound, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, demonstrated significant inhibition of MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the low micromolar range. sigmaaldrich.comnih.gov The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. These findings suggest that this specific derivative could serve as a promising lead structure for the development of new, potent MMP inhibitors. sigmaaldrich.comnih.gov In contrast, derivatives featuring a diacylated hydrazine (B178648) fragment showed no significant MMP inhibition at a concentration of 10 μM, highlighting the structural specificity required for activity. sigmaaldrich.com

| Compound Derivative | Target MMPs | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1–1.5 μM | sigmaaldrich.com |

| Derivatives with diacylated hydrazine fragment | MMP-2, MMP-3, MMP-9, MMP-14 | > 10 μM (No apparent inhibition) | sigmaaldrich.com |

Investigation of GABA Transporter (GAT) Inhibition by Substituted Hydroxybutanamides in Preclinical Models

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is mediated by GABA transporters (GATs). frontiersin.orgfrontiersin.org Inhibition of GATs can enhance GABAergic neurotransmission, a strategy explored for therapeutic potential in neurological disorders. frontiersin.org There are four main GAT subtypes: GAT1, GAT2, GAT3, and BGT1. researchgate.net

Research into selective GAT inhibitors has included the synthesis and evaluation of 4-hydroxybutanamide (B1328909) derivatives. sigmaaldrich.comguidetopharmacology.org A study focusing on N-benzyl-4-hydroxybutanamide derivatives explored their inhibitory potency against the four mouse GAT subtypes (mGAT1-4). guidetopharmacology.org This research identified compounds with varied selectivity and potency. For instance, an N-benzyl-4-hydroxybutanamide bearing a dibenzocycloheptatriene moiety was found to be a nonselective GAT inhibitor with a slight preference for mGAT4. guidetopharmacology.org Another derivative, 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with a dibenzocycloheptadiene moiety, showed relatively high inhibitory activity toward mGAT2. guidetopharmacology.org

These structure-activity relationship (SAR) studies are crucial for developing subtype-selective inhibitors, which are valuable tools for dissecting the specific physiological roles of each GAT subtype. sigmaaldrich.comguidetopharmacology.org

| Compound Derivative | Target GAT Subtype | Inhibitory Potency (pIC₅₀) | Selectivity Profile | Reference |

|---|---|---|---|---|

| N-benzyl-4-hydroxybutanamide with dibenzocycloheptatriene moiety (Compound 23a) | mGAT4 | 5.02 ± 0.11 | Nonselective, slight preference for mGAT4 | guidetopharmacology.org |

| 4-hydroxy-N-[(4-methylphenyl)-methyl]butanamide with dibenzocycloheptadiene moiety (Compound 24e) | mGAT2 | 5.34 ± 0.09 | Relatively high activity toward mGAT2 | guidetopharmacology.org |

General Mechanisms of Enzyme-Substrate/Inhibitor Interactions

The interaction between an enzyme and its substrate or inhibitor is a fundamental concept in biochemistry. Enzymes possess an active site, a specific region where the substrate binds and catalysis occurs. nih.gov The first step in catalysis is the formation of an enzyme-substrate (ES) complex. nih.gov An enzyme is structured to bind most tightly to the substrate's transition state, thereby lowering the reaction's activation energy. guidetopharmacology.org

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. researchgate.net They are broadly classified based on their mechanism of action. researchgate.netnih.gov

Competitive Inhibition : The inhibitor has a structure similar to the substrate and competes for the same active site. researchgate.net The inhibitor binding to the active site prevents the substrate from binding. scilit.com This type of inhibition can be overcome by increasing the substrate concentration. researchgate.net

Non-competitive Inhibition : The inhibitor binds to a different site on the enzyme, known as an allosteric site. researchgate.netscilit.com This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. scilit.com Increasing substrate concentration cannot reverse this type of inhibition. scilit.comembopress.org

Uncompetitive Inhibition : This less common form occurs when the inhibitor binds only to the pre-formed enzyme-substrate (ES) complex. researchgate.netembopress.org This binding event prevents the complex from proceeding to product formation. embopress.org

Mixed Inhibition : The inhibitor can bind to either the free enzyme or the enzyme-substrate complex, typically at an allosteric site. researchgate.net

Understanding these mechanisms is crucial for interpreting the results of enzyme inhibition studies and for the rational design of new, more effective inhibitors for research purposes. embopress.org

Explorations in Metabolic Pathway Research (General Principles)

Metabolic pathway analysis is a cornerstone of systems biology, aiming to understand the complex network of biochemical reactions within a cell. Introducing a compound like this compound or its derivatives into a biological system allows researchers to probe these pathways. The general principles of such research involve tracing the metabolic fate of the compound and observing its impact on the broader metabolic network.

One key approach is the use of isotopic labeling, where atoms in the compound of interest are replaced with their heavy isotopes (e.g., ¹³C or ¹⁵N). By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the labeled atoms as the compound is processed through various metabolic reactions. This allows for the unambiguous identification of metabolic products and the elucidation of the pathways involved.

Furthermore, untargeted metabolomics can be employed to assess the global impact of the compound on the metabolome. This technique measures the relative levels of hundreds to thousands of small-molecule metabolites simultaneously. By comparing the metabolic profile of a system (e.g., cell culture) treated with the compound to an untreated control, researchers can identify metabolites and pathways that are significantly perturbed. This can reveal off-target effects or downstream consequences of the compound's primary biological activity, such as enzyme inhibition. For example, the inhibition of a key enzyme in a central metabolic pathway can lead to the accumulation of upstream metabolites and the depletion of downstream ones, providing functional insights into cellular metabolism. researchgate.net

Siderophore Chemistry and Metal Chelation in Research Models

Siderophores (Greek for "iron carriers") are small, high-affinity metal-chelating compounds produced by microorganisms like bacteria and fungi to scavenge essential metal ions, particularly ferric iron (Fe³⁺), from their environment. Iron is vital for almost all life but has extremely low solubility at physiological pH, making its acquisition a challenge. frontiersin.org Siderophores bind to Fe³⁺ to form soluble complexes that can then be taken up by the microbial cells through specific transport mechanisms.

The chemical functional groups that bind the iron are key to the siderophore's function. The major classes of siderophores are categorized by these ligands, which include hydroxamates, catecholates, and carboxylates. frontiersin.org These groups act as strong Lewis bases that coordinate with Fe³⁺, a strong Lewis acid, typically forming a stable, hexadentate octahedral complex. The hydroxamate group (-C(=O)N(OH)-), in particular, is a common feature in many siderophores and is structurally related to the N-hydroxybutanamide core. frontiersin.org This structural similarity makes hydroxamate-containing siderophores excellent models for studying the principles of metal chelation by related synthetic compounds in biochemical research.

Deferrioxamine B (DFO) as a Model Siderophore for Iron Chelation Research

Deferrioxamine B (DFO), also known as desferrioxamine, is a natural hydroxamate siderophore produced by the bacterium Streptomyces pilosus. It is one of the most extensively studied siderophores and serves as a quintessential model for iron chelation research.

DFO is a linear molecule containing three bidentate hydroxamic acid functional groups. These three groups wrap around a single ferric ion to form a very stable, neutral, octahedral complex called ferrioxamine B. The high affinity and selectivity of DFO for Fe³⁺ make it an effective iron chelator. Its ability to bind iron is so strong that it can remove the metal from iron-storage proteins like ferritin and hemosiderin.

In non-clinical research, DFO is used as a tool to study the effects of iron deprivation in various biological models. By sequestering available iron, DFO can induce a state of iron deficiency, allowing scientists to investigate the roles of iron in cellular processes such as proliferation, metabolism, and signaling. Furthermore, because siderophores can also chelate other metal ions—such as aluminum, gallium, and copper—DFO and its derivatives are used in fundamental coordination chemistry studies to understand the principles of metal ion selectivity and complex stability.

Chelation of Radiometals (e.g., Gallium-68, Zirconium-89) for Preclinical Imaging Research

Derivatives of this compound, specifically those based on a succinamide (B89737) (butanediamide) framework, have emerged as promising acyclic chelators for radiometals used in preclinical positron emission tomography (PET) imaging. Research has focused on developing siderophore-inspired ligands with multiple N-hydroxy-N-methyl succinamide pendant arms to securely bind radiometals like Gallium-68 (⁶⁸Ga) and Zirconium-89 (B1202518) (⁸⁹Zr). esrr.info

One such novel chelator, designated 4HMS, is an acyclic siderophore derivative featuring four N-hydroxy-N-methyl succinamide arms built upon a spermine (B22157) backbone. esrr.info This structure demonstrates strong and selective coordination for both ⁸⁹Zr and ⁶⁸Ga. esrr.info Experimental studies have shown that 4HMS and its bifunctional analog, 4HMSA, achieve quantitative radiolabeling with these metals within 5 to 10 minutes at room temperature and neutral pH. esrr.infoacs.org This rapid labeling kinetic represents a significant advantage over standard chelators like desferrioxamine (DFO) and DOTA/NOTA analogs. esrr.info

The performance of these succinamide-based chelators has been shown to exceed that of conventional agents in terms of molar activity. esrr.infoacs.org For instance, the apparent molar activity of [⁸⁹Zr]Zr-4HMS was found to be approximately three times higher than that of [⁸⁹Zr]Zr-DFO. acs.org Similarly, the achievable molar activity for the Gallium-68 complex, ⁶⁸Ga-4HMSA, was reported to be almost 10 and 3 times higher than that of ⁶⁸Ga-DOTA and NOTA analogs, respectively. esrr.info

Biodistribution and imaging studies in healthy balb/C mice have been conducted to evaluate the in vivo behavior of these radiometal complexes. esrr.info The ⁶⁸Ga-4HMSA complex showed low background activity in tissues with rapid elimination primarily through the kidneys and liver within one hour post-injection. esrr.info The ⁸⁹Zr-4HMS complex also cleared from most tissues within 24 hours, with notably low uptake in the kidney, liver, bone, and spleen, which is consistent with the clearance of a stable, intact complex. esrr.infoacs.org

| Radiometal Complex | Labeling Time | Labeling Conditions | Apparent Molar Activity (AMA) | Reference |

|---|---|---|---|---|

| [⁸⁹Zr]Zr-4HMS | 5-10 min | Room Temp, pH 7 | 170 GBq/μmol | acs.org |

| [⁸⁹Zr]Zr-DFO | Not Specified | Not Specified | 57 GBq/μmol | acs.org |

| ⁶⁸Ga-4HMSA | ~5 min | Room Temp | ~10x higher than ⁶⁸Ga-DOTA | esrr.info |

Investigations into Metal-Ligand Binding Affinities and Stability in Biological Mimetic Systems

The stability of the complex formed between a chelator and a radiometal is critical for reliable in vivo imaging, as dissociation can lead to accumulation of the free radiometal in non-target tissues, such as bone. nih.gov Derivatives of this compound, like the 4HMS chelator, have been rigorously evaluated for their stability in biological mimetic systems. esrr.infoacs.org

In vitro and in vivo studies have demonstrated the high stability of these succinamide-based chelates. esrr.info Both the ⁶⁸Ga-4HMSA and ⁸⁹Zr-4HMS radio-complexes were found to be stable in saline and serum. esrr.info Crucially, they also showed high stability against challenges of transchelation (transfer of the radiometal to another chelator) and transmetalation (displacement of the radiometal by another metal ion). esrr.infoacs.org

Specifically, ⁶⁸Ga-4HMSA exhibited high stability in mouse plasma both in vitro and in vivo over a one-hour period. esrr.info The zirconium-89 complex, [⁸⁹Zr]Zr-4HMS, demonstrated even greater long-term stability, remaining stable in mouse plasma for over 7 days. esrr.info This robust stability profile suggests that these chelators effectively prevent the in vivo release of the radiometal, a significant improvement for developing safer and more accurate PET imaging agents. nih.gov

| Complex | Test Medium | Stability Finding | Duration | Reference |

|---|---|---|---|---|

| ⁶⁸Ga-4HMSA | Mouse Plasma (in vitro & in vivo) | High stability | 1 hour | esrr.info |

| ⁸⁹Zr-4HMS | Mouse Plasma | High stability | 7 days | esrr.info |

| ⁸⁹Zr-4HMS | General | Stable against transmetalation | Not Specified | acs.org |

| ⁸⁹Zr-4HMS | General | Stable against transchelation | Not Specified | acs.org |

Antimicrobial and Antiviral Research Applications (in vitro/preclinical)

Based on available scientific literature, there is currently no specific information regarding the in vitro or preclinical antimicrobial or antiviral research applications of this compound or its direct derivatives. Research on this class of compounds has predominantly focused on their application as chelating agents for radiometals.

Studies on Protein Interactions and Biochemical Pathways

The primary application of this compound derivatives, such as 4HMSA, in biochemical research is as bifunctional chelators. esrr.info In this role, they are designed to be conjugated to proteins, such as antibodies or peptides, to create targeted radiopharmaceuticals. esrr.infousask.ca The available research focuses on the synthesis, radiolabeling, and stability of the chelator-radiometal complex itself. esrr.infoacs.org Specific studies detailing the intrinsic interactions of the this compound moiety with other proteins or its direct influence on biochemical pathways have not been identified.

Future Research Directions for 2 Hydroxybutanediamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future synthetic research on 2-hydroxybutanediamide will likely prioritize the development of more efficient and highly selective methodologies. Building upon existing strategies for the synthesis of chiral amides and α-hydroxy-β-amino acids, new approaches could significantly improve yield, reduce reaction steps, and enhance stereochemical control. shd.org.rshilarispublisher.com

Key areas of focus will include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, such as those based on transition metals like copper or nickel, could enable the direct and highly enantioselective synthesis of this compound from simple precursors. researchgate.netnih.govmdpi.com This would be a significant improvement over methods that rely on chiral auxiliaries or resolutions.

Enzyme-Catalyzed Reactions: The use of enzymes as catalysts offers the potential for reactions to be conducted under mild conditions with high stereoselectivity. researchgate.net Exploring enzymatic routes for the amidation of malic acid or its derivatives could provide an environmentally friendly and efficient pathway to this compound.

Flow Chemistry: Continuous flow synthesis methodologies can offer improved control over reaction parameters, leading to higher yields and purity. The application of flow chemistry to the synthesis of this compound could facilitate safer and more scalable production.

| Synthetic Approach | Potential Advantages | Relevant Precedent |

| Catalytic Asymmetric Hydroamidation | High enantioselectivity, atom economy. | NiH-catalysed asymmetric hydroamidation of alkenyl boronates. researchgate.netnih.gov |

| Brønsted Base-Catalyzed Aldol Reaction | Organocatalytic, syn-selective for β-hydroxy α-amino acids. | Synthesis of β-hydroxy α-amino acids from glycine (B1666218) Schiff bases. nih.gov |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, green chemistry. | Enzyme-catalyzed synthesis of α-hydroxy amides. researchgate.net |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

A deeper understanding of the chemical reactivity of this compound is crucial for unlocking its full potential. While the reactivity of amides and alcohols is well-established, the interplay of these functional groups in this compound may lead to novel and unexpected chemical transformations. mdpi.comresearchgate.net

Future investigations in this area could include:

Intramolecular Cyclization Reactions: The proximity of the hydroxyl and amide groups may facilitate intramolecular cyclization reactions under specific conditions, leading to the formation of novel heterocyclic scaffolds with potential biological activity.

Oxidation and Reduction Reactions: Selective oxidation of the secondary alcohol or reduction of the amide groups could provide access to a diverse range of derivatives with altered chemical and physical properties. Studies on the oxidation of malic acid by reagents like N-bromoanisamide suggest potential pathways to explore. orientjchem.org

Reactions at the α-Carbon: The carbon atom bearing the hydroxyl group is activated and could be a site for various chemical modifications, including alkylation or arylation, to generate a library of analogs.

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity in Preclinical Research

The structural scaffold of this compound is a promising starting point for the design of new therapeutic agents. By analogy with other diamide (B1670390) and hydroxamic acid derivatives that have shown a range of biological activities, targeted modifications of the this compound structure could lead to potent and selective bioactive molecules. researchgate.netnih.govnih.gov

Future research in this domain will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the amide substituents and the stereochemistry of the hydroxyl group will be crucial to elucidate the structural requirements for specific biological activities.

Target-Oriented Synthesis: Designing and synthesizing derivatives of this compound that are tailored to interact with specific biological targets, such as enzymes or receptors, will be a key focus. This could involve creating libraries of compounds for high-throughput screening. mdpi.com

Prodrug Development: The hydroxyl and amide functionalities of this compound could be leveraged for the development of prodrugs with improved pharmacokinetic properties.

| Derivative Class | Potential Biological Target | Rationale |

| Peptidomimetics | Proteases, Protein-protein interactions | The α-hydroxy-β-amino acid-like core can mimic peptide backbones. shd.org.rs |

| Enzyme Inhibitors | Metalloenzymes, Kinases | The hydroxyl and amide groups can act as key binding motifs. researchgate.net |

| Ion Channel Modulators | Calcium channels | Diamide insecticides are known to target ryanodine (B192298) receptors. nih.gov |

Application of Emerging Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is essential for rational drug design and understanding their mechanism of action. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor.

Future applications of these techniques include:

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and residual dipolar couplings will be invaluable for determining the relative and absolute stereochemistry of chiral centers and for studying the conformational preferences of these molecules in solution. researchgate.networdpress.comipb.ptnih.gov

Mass Spectrometry: High-resolution mass spectrometry and tandem mass spectrometry will be critical for the characterization of new derivatives and for studying their fragmentation patterns to gain structural insights. whitman.edulibretexts.orgwikipedia.orglibretexts.org

X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives will provide definitive information about their solid-state conformation and intermolecular interactions.

In-depth Computational Studies for Advanced Predictive Modeling and Rational Design

In silico methods are becoming increasingly indispensable in modern chemical research. For this compound, computational studies can provide valuable insights that can guide experimental work and accelerate the discovery process.

Future computational research directions include:

Conformational Analysis: Quantum mechanical calculations can be used to predict the stable conformations of this compound and its derivatives, providing a basis for understanding their reactivity and biological activity.

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding modes of this compound derivatives to biological targets and to screen large virtual libraries of compounds to identify potential hits. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, enabling the prediction of the activity of new compounds.

Integration with Interdisciplinary Research Fields (e.g., Materials Science, Bio-conjugation Chemistry for Research Probes)

The unique chemical structure of this compound makes it an attractive building block for applications beyond medicinal chemistry. Its integration with other scientific disciplines could lead to the development of novel materials and research tools.

Promising interdisciplinary research avenues include:

Materials Science: As a derivative of malic acid, this compound can be explored as a monomer for the synthesis of biodegradable polymers and hydrogels with potential applications in tissue engineering and drug delivery. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov The presence of both hydroxyl and amide groups offers opportunities for cross-linking and functionalization.

Bioconjugation Chemistry: The functional groups of this compound can be utilized for conjugation to biomolecules such as proteins, peptides, or nucleic acids. nih.govescholarship.orguu.nlnih.gov This could lead to the development of novel bioconjugates for applications in diagnostics, imaging, and targeted drug delivery. For instance, derivatives of malic acid have been used to create nanoparticles for targeting hepatoma cells. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.